2-((4-Fluorophenyl)amino)propanoic acid

Description

Structure

3D Structure

Properties

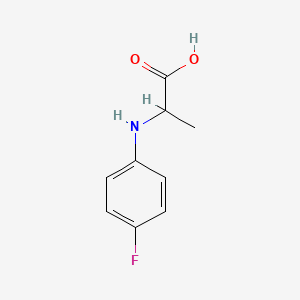

IUPAC Name |

2-(4-fluoroanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUMRSDDJQOTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312696 |

Source

|

| Record name | N-(4-Fluorophenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16583-82-7 |

Source

|

| Record name | N-(4-Fluorophenyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16583-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 2-((4-Fluorophenyl)amino)propanoic Acid

[1]

Executive Summary

This technical guide outlines the rigorous structural elucidation of 2-((4-fluorophenyl)amino)propanoic acid , a derivative of alanine where the

Distinguishing this molecule from its regioisomers—specifically 3-((4-fluorophenyl)amino)propanoic acid (the

Synthetic Context & Impurity Profile

Understanding the synthetic origin is the first step in elucidation, as it predicts the impurity profile.[2] The target molecule is typically synthesized via two primary routes:[2]

-

Nucleophilic Substitution: Reaction of 2-bromopropanoic acid with 4-fluoroaniline.[1][2]

-

Reductive Amination: Reaction of pyruvic acid with 4-fluoroaniline followed by reduction.[1][2]

Critical Isomer Distinction:

The most common confusion arises with 4-fluorophenylalanine .[1][2] While they share the same mass (

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Protocol: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1]

-

Rationale: Carboxylic acids ionize efficiently in negative mode (

).[1] -

Expected Mass:

-

Validation: The absence of a chlorine isotope pattern (3:1 ratio of M:M+2) confirms the halogen is Fluorine (monoisotopic).

Nuclear Magnetic Resonance (NMR)

This is the definitive method for elucidation.[1][2] All samples should be dissolved in DMSO-

H NMR Analysis (400 MHz, DMSO-

)

The aliphatic region distinguishes the target from phenylalanine derivatives.[1]

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| COOH | 12.50 | Broad Singlet | 1H | - | Carboxylic acid proton |

| Ar-H | 6.90 – 7.05 | Multiplet | 4H | AA'BB'X | Aromatic ring (coupled to F) |

| N-H | 5.80 | Broad Singlet | 1H | - | Secondary amine |

| 4.05 | Quartet | 1H | 7.0 | Methine proton | |

| 1.38 | Doublet | 3H | 7.0 | Methyl group |

Key Diagnostic:

-

Isomer (Phenylalanine): The

-position would be a CH

C NMR & Fluorine Coupling

The carbon spectrum is complex due to

| Carbon | Shift ( | Splitting | Assignment | |

| C=O | 175.5 | Singlet | - | Carboxyl Carbon |

| C-F (Ar) | 155.0 | Doublet | ~235 ( | Aromatic C4 (Ipso to F) |

| C-N (Ar) | 144.5 | Singlet/Broad | < 2 | Aromatic C1 (Ipso to N) |

| Ar-C | 115.5 | Doublet | ~22 ( | Aromatic C3/C5 (Ortho to F) |

| Ar-C | 113.8 | Doublet | ~7 ( | Aromatic C2/C6 (Meta to F) |

| 51.2 | Singlet | - | Chiral Center | |

| 18.5 | Singlet | - | Methyl |

F NMR

-

Signal: Single peak at

-125.0 ppm (relative to CFCl -

Multiplicity: Multiplet (decoupled from protons usually, but coupled if proton-coupled mode is used).[1]

Elucidation Logic Diagram

The following diagram illustrates the decision matrix for confirming the structure against potential isomers.

Caption: Logic flow for distinguishing the target molecule from regioisomers using NMR spectral features.

Stereochemical Analysis (Chiral Purity)

Since C2 is a chiral center, the compound exists as (R) and (S) enantiomers.[1] Synthesis from racemic 2-bromopropanoic acid yields a racemate.[1][2] Synthesis from L-alanine derivatives may yield the (S)-enantiomer, but racemization is a risk.[1]

Chiral HPLC Protocol

Column: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).[1][2] Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

-

Note: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid and sharpen the peak shape.[2] Detection: UV at 254 nm.[1][2]

Mosher's Acid Derivatization (Alternative)

If Chiral HPLC is unavailable, derivatize the secondary amine with

Crystallography & Solid State[1][7]

For absolute configuration assignment, X-Ray Diffraction (XRD) is the gold standard.[1]

Crystallization Protocol:

-

Dissolve 50 mg of the compound in minimal hot Ethanol (abs).

-

Add warm water dropwise until slight turbidity persists.

-

Allow to cool slowly to room temperature, then place in a standard freezer (-20°C) for 24 hours.

Hydrogen Bonding Network: Expect strong intermolecular hydrogen bonding between the carboxylic acid (donor/acceptor) and the secondary amine (donor), forming a stable lattice.

References

-

PubChem Database. Compound Summary: 2-((4-Fluorophenyl)amino)propanoic acid (CAS 16583-82-7).[1] National Center for Biotechnology Information.[1][2] [Link]

-

NIST Chemistry WebBook. Infrared and Mass Spectral Data for Fluorinated Amino Acids.[1][2] National Institute of Standards and Technology.[1][2] [Link][1]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Standard Reference for Coupling Constants). [Link][1]

An In-Depth Technical Guide to the Synthesis of 2-((4-Fluorophenyl)amino)propanoic Acid

This guide provides a comprehensive overview of the synthetic routes to 2-((4-fluorophenyl)amino)propanoic acid, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and practical considerations for successful synthesis.

Introduction

2-((4-Fluorophenyl)amino)propanoic acid, an N-aryl-α-amino acid, possesses a unique combination of a chiral center and a fluorinated aromatic ring. The fluorine substituent can significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a critical intermediate in the synthesis of various pharmacologically active agents. This guide will explore three primary synthetic strategies for its preparation: Reductive Amination, Nucleophilic Substitution, and Palladium-Catalyzed Buchwald-Hartwig Amination. Each method will be discussed in detail, including reaction mechanisms, experimental protocols, and key process parameters.

Synthetic Strategies: A Comparative Overview

The selection of a synthetic route is contingent upon factors such as starting material availability, desired scale, and the stereochemical requirements of the final product. Below is a comparative analysis of the three principal methods for synthesizing 2-((4-fluorophenyl)amino)propanoic acid.

| Synthetic Route | Key Reactants | General Conditions | Advantages | Disadvantages |

| Reductive Amination | 4-Fluoroaniline, Pyruvic Acid (or its ester) | Mild reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃), protic solvent | One-pot procedure, readily available starting materials | Potential for over-alkylation, requires careful control of pH |

| Nucleophilic Substitution | 4-Fluoroaniline, 2-Halopropanoic acid (or its ester) | Base-mediated, polar aprotic solvent | Straightforward, utilizes common reagents | Can require harsh conditions, potential for side reactions |

| Buchwald-Hartwig Amination | 4-Fluoroaniline, 2-Halopropanoic acid ester | Palladium catalyst, phosphine ligand, base | High functional group tolerance, broad scope | Cost of catalyst and ligands, requires inert atmosphere |

Method 1: Reductive Amination

Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction involves the initial formation of an imine or enamine from the condensation of an amine (4-fluoroaniline) and a carbonyl compound (a pyruvate derivative), followed by in-situ reduction to the corresponding amine.

Mechanistic Insight

The reaction proceeds in two key steps:

-

Imine Formation: The nucleophilic nitrogen of 4-fluoroaniline attacks the electrophilic carbonyl carbon of the pyruvate. Subsequent dehydration, often acid-catalyzed, leads to the formation of a Schiff base (imine).

-

Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine C=N double bond to a single bond, yielding the desired N-aryl amino acid. These reducing agents are preferred as they are less reactive towards the carbonyl starting material.[2]

Figure 1: General workflow for the synthesis of 2-((4-Fluorophenyl)amino)propanoic acid via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

4-Fluoroaniline

-

Ethyl pyruvate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Lithium hydroxide (LiOH)

-

Methanol

-

Water

-

Hydrochloric acid (1 M)

Procedure:

-

Imine Formation and Reduction:

-

To a solution of 4-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add ethyl pyruvate (1.1 eq) followed by acetic acid (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification of the Ester:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((4-fluorophenyl)amino)propanoate.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

-

-

Ester Hydrolysis:

-

Dissolve the purified ester in a mixture of methanol and water (3:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 3-4 with 1 M HCl.

-

The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-((4-fluorophenyl)amino)propanoic acid.

-

Method 2: Nucleophilic Substitution

This classical approach involves the direct displacement of a leaving group on the α-carbon of a propanoic acid derivative by the nucleophilic 4-fluoroaniline. The reaction typically follows an SN2 mechanism.

Mechanistic Insight

The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom bearing a halogen (e.g., bromine in 2-bromopropanoic acid). This backside attack results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

Figure 2: General workflow for the synthesis of 2-((4-Fluorophenyl)amino)propanoic acid via nucleophilic substitution.

Experimental Protocol: Nucleophilic Substitution

This protocol is a representative example and may require optimization. The preparation of 2-bromopropanoic acid can be achieved via the Hell-Volhard-Zelinsky reaction from propionic acid.[3]

Materials:

-

4-Fluoroaniline

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Lithium hydroxide (LiOH)

-

Methanol

-

Hydrochloric acid (1 M)

Procedure:

-

N-Arylation:

-

To a solution of 4-fluoroaniline (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (2.0 eq) and ethyl 2-bromopropanoate (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification of the Ester:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((4-fluorophenyl)amino)propanoate.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

-

-

Ester Hydrolysis:

-

Follow the hydrolysis procedure as described in Method 1.

-

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is particularly useful for coupling aryl halides with amines and offers excellent functional group tolerance.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is complex and involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (or in this case, an activated ester of 2-halopropanoic acid) to form a Pd(II) intermediate.

-

Ligand Exchange/Amine Coordination: The amine (4-fluoroaniline) coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Figure 3: General workflow for the synthesis of 2-((4-Fluorophenyl)amino)propanoic acid via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example and requires strict adherence to inert atmosphere techniques.

Materials:

-

4-Fluoroaniline

-

Ethyl 2-bromopropanoate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Lithium hydroxide (LiOH)

-

Methanol

-

Hydrochloric acid (1 M)

Procedure:

-

Cross-Coupling Reaction:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and cesium carbonate (2.0 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene, followed by 4-fluoroaniline (1.0 eq) and ethyl 2-bromopropanoate (1.2 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification of the Ester:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((4-fluorophenyl)amino)propanoate.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

-

-

Ester Hydrolysis:

-

Follow the hydrolysis procedure as described in Method 1.

-

Conclusion

The synthesis of 2-((4-fluorophenyl)amino)propanoic acid can be successfully achieved through several distinct and reliable methods. The choice of the most appropriate synthetic route will depend on the specific requirements of the research or development program. Reductive amination offers a convenient one-pot procedure with readily available starting materials. Nucleophilic substitution provides a more traditional and cost-effective approach, while the Buchwald-Hartwig amination offers the advantage of high functional group tolerance and broad applicability, albeit at a higher cost. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this important molecule for their ongoing scientific endeavors.

References

-

Alanine synthesis by reductive amination of pyruvate was performed by the combination of NADH regeneration system and alanine dehydrogenase (AlaDH). The conversion of pyruvate to alanine was 99% after 1 h. Leucine synthesis was also carried out by the combination of NADH regeneration system and leucine dehydrogenase (LeuDH). PubMed. [Link]

-

Reductive amination is a form of amination that converts a carbonyl group to an amine via an intermediate imine. The carbonyl group is most commonly a ketone or an aldehyde. Wikipedia. [Link]

-

To the round bottom flask fitted with dropping funnel and reflux condenser 50 g of dry propionic acid and 7.6 g of dry amorphous phosphorus are added. From the dropping funnel slowly 66.7 g of bromine are added. PrepChem.com. [Link]

-

A typical reductive amination is a one-pot reaction involving a solvent, an aldehyde or ketone, an amine, and a weakened reducing agent. greenchemistry.uoregon.edu. [Link]

- A process for the production of 2,4-dihaloaniline, especially 4-bromo-2-fluoroaniline, via the halogenation (bromination) of 2-haloaniline (2-fluoroaniline) in the presence of quaternary ammonium halide (bromide) catalyst in an inert solvent.

-

Pyruvic acid is an important keto-carboxylic acid and can be manufactured by both chemical synthesis and biotechnological routes. ResearchGate. [Link]

-

The reductive amination of levulinic and 2‐acetyl benzoic acids with hydrogen and various amines proceeds efficiently in the presence of a homogeneous Ni/triphos‐catalyst. ResearchGate. [Link]

-

To study the kinetics of the reductive amination of pyruvate (K1) with NaBH₃CN in the presence of NH₄Cl, measurements were therefore performed at pH 4. National Institutes of Health. [Link]

-

Complete mechanism of Nucleophilic substitution reaction of (R)-2-bromopropanoic acid in presence of moist silver oxide and concentrated sodium hydroxide solution are discussed in this video. YouTube. [Link]

-

Pentafluoro-ʟ-phenylalanine (77a) and 2,4-ditrifluoromethyl-ʟ-phenylalanine (77b) were synthesized through alkylation of the benzophenone imine of glycine ester 73, with perfluorinated benzylbromide 19c or 2,4-bis(trifluoromethyl)benzyl bromide. National Institutes of Health. [Link]

-

In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. Wikipedia. [Link]

-

Treatment of 2-bromo-propanoic acid with dilute alkali results in lactic acid with complete retention of configuration. APPSC. [Link]

-

The synthesis (R)-2,5-difluorophenylalanine derivative 115 was carried out by coupling the commercially available aldehyde 55 and N-Boc phosphonate glycinate 112 to generate the enamino ester intermediate 113. ResearchGate. [Link]

-

A simple and convenient procedure enables the reductive alkylation of primary and secondary amines and N,N-dimethylation of amino acids using sodium borohydride as reducing agent in 2,2,2- trifluoroethanol without use of a catalyst or any other additive. Organic Chemistry Portal. [Link]

-

The pioneering reports from Migita and subsequently Buchwald and Hartwig on the coupling of aminostannanes and aryl bromides rapidly evolved into general and practical tin-free protocols with broad substrate scope, which led to the establishment of what is now known as the Buchwald–Hartwig amination. University of Groningen. [Link]

Sources

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride biological properties

Common Name: 4-Fluoro-L-phenylalanine hydrochloride (4-F-Phe) CAS: 64231-54-5 (HCl salt) / 1132-68-9 (Free base)

Executive Summary & Chemical Logic

This guide dissects the biological utility of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride , a non-canonical amino acid (ncAA) that serves as a high-fidelity structural mimic of L-phenylalanine (Phe). Its utility in drug development and chemical biology stems from the "Fluorine Effect" : the replacement of the C4 hydrogen on the phenyl ring with fluorine (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) creates a steric mimic that profoundly alters electronic properties without disrupting steric recognition by most enzymes and transporters.

For researchers, this compound is not merely a building block but a functional probe. It is used to:

-

Enhance Peptide Stability: Fluorination increases resistance to chymotrypsin-mediated proteolysis.

-

Probe Protein Dynamics: The 19F nucleus serves as a sensitive NMR probe for local environmental changes (solvent accessibility, folding).[1]

-

Target Transport Mechanisms: It acts as a high-affinity substrate for the LAT1 transporter, enabling cargo delivery to the CNS and tumor microenvironments.

Biological Dynamics & Mechanism of Action

Cellular Uptake: The LAT1 Gateway

4-F-Phe is a priority substrate for System L amino acid transporters , specifically LAT1 (SLC7A5) . Unlike passive diffusion, its entry is an active, sodium-independent exchange mechanism coupled with the efflux of intracellular substrates (e.g., Glutamine).

-

Mechanism: LAT1 functions as an obligate exchanger.[2] High intracellular Glutamine levels drive the influx of extracellular 4-F-Phe.

-

Relevance: LAT1 is upregulated in the Blood-Brain Barrier (BBB) and aggressive cancers (glioblastoma, breast cancer). 4-F-Phe exploits this overexpression, making it a proxy for tracking tumor metabolism and a scaffold for delivering cytotoxic payloads (e.g., Boron-10 carriers for Boron Neutron Capture Therapy).

Metabolic Fate: Phenylalanine Hydroxylase (PAH) Interaction

Once intracellular, 4-F-Phe faces a bifurcation in metabolic fate:

-

Protein Translation: It is charged onto tRNAPhe by phenylalanyl-tRNA synthetase (PheRS). The fluorine substitution is generally tolerated, allowing translational incorporation into the proteome. This "surrogate" incorporation can be toxic at high concentrations due to the production of fluorinated proteins with altered folding kinetics.

-

Enzymatic Hydroxylation: 4-F-Phe interacts with Phenylalanine Hydroxylase (PAH) . While it can act as a competitive inhibitor, it is also a slow substrate, potentially being hydroxylated to 3-hydroxyl-4-fluorophenylalanine or undergoing an NIH shift (migration of the fluorine).

Visualization: Metabolic & Transport Pathway

The following diagram illustrates the cellular trajectory of 4-F-Phe, highlighting the competition between protein incorporation and enzymatic degradation.

Caption: Figure 1. Cellular trajectory of 4-F-Phe showing LAT1-mediated entry and bifurcation into protein synthesis or enzymatic metabolism.

Applications in Drug Discovery[3][4][5][6]

Peptide Engineering (Proteolytic Stability)

Replacing Phe with 4-F-Phe in peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides) often improves pharmacokinetic profiles.

-

Electronic Effect: The electron-withdrawing fluorine reduces the electron density of the aromatic ring. This destabilizes the cation-

interactions often required for chymotrypsin binding, thereby slowing proteolytic cleavage. -

Lipophilicity: Fluorination increases hydrophobicity (

value: +0.14 for F vs. 0.00 for H), enhancing membrane permeability and BBB crossing.

19F-NMR Structural Probes

4-F-Phe is a "spy" residue. Because 19F has no natural background in biological systems and is highly sensitive to its chemical environment, incorporating 4-F-Phe allows researchers to observe:

-

Conformational Changes: Shifts in NMR signal indicate protein folding/unfolding events.

-

Ligand Binding: Signal perturbation confirms drug-target engagement at the Phe site.

Experimental Frameworks

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Site-specific incorporation of 4-F-Phe into a bioactive peptide sequence. Self-Validating Logic: This protocol uses the Kaiser test to ensure complete coupling and HPLC/MS to verify the mass shift (+18 Da relative to Phe).

Materials:

-

Fmoc-4-Fluoro-L-phenylalanine (Fmoc-4-F-Phe-OH).

-

Coupling Reagents: HATU or DIC/Oxyma.

-

Resin: Rink Amide or Wang resin.

Step-by-Step Methodology:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash 5x with DMF.

-

Activation:

-

Mix Fmoc-4-F-Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Critical Step: Pre-activate for 30 seconds before adding to resin to minimize racemization.

-

-

Coupling: Agitate for 45-60 minutes at room temperature.

-

Validation (The Checkpoint):

-

Perform Kaiser Test .

-

Blue beads: Incomplete coupling (Repeat Step 3-4).

-

Yellow/Colorless beads: Successful incorporation.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Cleavage: Treat with TFA/TIPS/H2O (95:2.5:2.5) for 2-3 hours.

-

Analysis: Analyze via LC-MS. Target mass = Theoretical Mass of Phe-peptide + 17.99 Da.

Protocol B: LAT1 Competitive Transport Assay

Objective: Determine if a test compound competes with 4-F-Phe for LAT1 transport. Self-Validating Logic: Uses a known inhibitor (JPH203) as a negative control to validate LAT1 specificity.

-

Cell Line: HEK293 stably expressing hLAT1 (or LAT1-high cancer line like MCF-7).

-

Preparation: Wash cells in Na+-free Choline-Cl buffer (to exclude Na+-dependent transport).

-

Uptake Phase:

-

Incubate cells with 10

M radiolabeled or fluorescent 4-F-Phe analog. -

Control: Buffer only.

-

Test: Buffer + Test Compound (graded concentrations).

-

Validation Control: Buffer + 10

M JPH203 (Specific LAT1 inhibitor).

-

-

Termination: Stop reaction with ice-cold PBS after 2-5 minutes (linear phase).

-

Quantification: Lyse cells and measure intracellular concentration via Scintillation or HPLC.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. A decrease in uptake in the presence of JPH203 confirms the assay is measuring LAT1 activity specifically.

Visual Workflow: SPPS Incorporation

Caption: Figure 2. Solid-Phase Peptide Synthesis (SPPS) workflow for 4-F-Phe incorporation with Kaiser Test validation loop.

References

-

BenchChem. (2025).[3] Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 716312, 4-fluoro-L-phenylalanine. Retrieved from

-

Cayman Chemical. (2024). 4-Fluoro-L-phenylalanine Product Information & Biological Activity. Retrieved from

-

Solvo Biotechnology. (2024). LAT1 Transporter Kinetics and Substrate Specificity. Retrieved from

-

Giese, C., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem. Retrieved from

-

ResearchGate. (2025). Inhibition kinetics of Phe analogs on LAT1 and LAT2. Retrieved from

Sources

Technical Guide: 2-((4-Fluorophenyl)amino)propanoic Acid as a Phenylalanine Derivative

The following technical guide is structured to address the specific N-aryl amino acid 2-((4-Fluorophenyl)amino)propanoic acid (CAS 16583-82-7), while explicitly distinguishing it from its common isomer, 4-fluorophenylalanine.

Executive Summary & Compound Identity

2-((4-Fluorophenyl)amino)propanoic acid is a specific N-aryl amino acid derivative. While it shares the same molecular formula (

This structural modification classifies it as a phenylalanine bioisostere or scaffold hop , often utilized in Structure-Activity Relationship (SAR) studies to probe:

-

Hydrogen Bond Donor Capability: The N-arylation removes one N-H proton and reduces the basicity of the nitrogen.

-

Conformational Restriction: The N-aryl bond introduces steric constraints different from the C-C bond of standard phenylalanine.

-

Electronic Profiling: The fluorine atom at the para-position of the N-phenyl ring modulates metabolic stability and lipophilicity.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-((4-Fluorophenyl)amino)propanoic acid |

| Common Synonyms | N-(4-Fluorophenyl)alanine; N-(4-Fluorophenyl)-DL-alanine |

| CAS Number | 16583-82-7 |

| Isomer Distinction | NOT 4-Fluorophenylalanine (CAS 1132-68-9) |

| Molecular Formula | |

| Molecular Weight | 183.18 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Structural Analysis: The "Phenylalanine Derivative" Context

To understand the utility of 2-((4-Fluorophenyl)amino)propanoic acid, one must contrast it with the natural substrate it mimics.

Isomeric Comparison

-

Phenylalanine (Standard): The phenyl ring is on the

-carbon. The amine is primary ( -

N-(4-Fluorophenyl)alanine (Target): The phenyl ring is on the nitrogen. The amine is secondary (

).

This shift alters the vector of the aromatic ring, placing it in a region of space typically occupied by the backbone nitrogen's solvent shell in a standard peptide. This makes the compound a valuable probe for steric intolerance in enzyme active sites.

Visualization of Structural Relationship

The following diagram illustrates the synthesis and the structural divergence from standard phenylalanine.

Caption: Structural relationship and synthetic origin of the N-aryl phenylalanine derivative compared to the standard amino acid scaffold.

Experimental Protocol: Synthesis & Purification

This protocol describes the synthesis of 2-((4-Fluorophenyl)amino)propanoic acid via nucleophilic substitution. This method is preferred for its operational simplicity and scalability.

Reagents & Materials

-

Substrate A: 4-Fluoroaniline (1.0 equiv)[1]

-

Substrate B: 2-Bromopropanoic acid (1.1 equiv)

-

Base: Triethylamine (

) or Sodium Acetate ( -

Solvent: Ethanol (EtOH) or DMF

-

Workup: 1M HCl, Ethyl Acetate, Brine.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Fluoroaniline (10 mmol, 1.11 g) in Ethanol (20 mL).

-

Addition: Add Triethylamine (20 mmol, 2.8 mL) to the solution. Stir for 10 minutes at room temperature to ensure homogeneity.

-

Mechanism Note: The base neutralizes the HBr generated during the substitution, driving the equilibrium forward.

-

-

Alkylation: Dropwise add 2-Bromopropanoic acid (11 mmol, 1.68 g). The reaction may slightly exotherm.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The product will appear as a more polar spot than the aniline. -

Workup:

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in water (50 mL) and adjust pH to ~3-4 with 1M HCl.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from an Ethanol/Water mixture or purify via flash column chromatography (

, Hexane/EtOAc gradient) to yield the target acid.

Applications in Drug Development[8][9]

Peptidomimetics & Conformational Restriction

Incorporating 2-((4-Fluorophenyl)amino)propanoic acid into peptide backbones introduces a "kink" similar to proline but with aromatic character.

-

Effect: The N-aryl group prevents the formation of standard

-helices or -

Utility: Used to terminate secondary structures or to probe the necessity of backbone hydrogen bonding (since the NH is now secondary and sterically crowded).

Precursor for Nitrogen Heterocycles

This compound serves as a vital intermediate for synthesizing fused heterocyclic systems, particularly fluoro-indoles and fluoro-quinolones .

-

Pathway: Cyclization of the carboxylic acid onto the phenyl ring (often requiring activation, e.g., with Polyphosphoric Acid or Friedel-Crafts conditions) yields indoxyl or quinolone derivatives, which are privileged scaffolds in kinase inhibitors.

Biological Activity Screening

As a phenylalanine derivative, this compound is screened in:

-

PPAR Agonism: N-aryl propanoic acids are a known pharmacophore for PPAR (Peroxisome Proliferator-Activated Receptor) ligands, relevant in metabolic disease research.

-

COX Inhibition: Structurally related to NSAIDs (e.g., diclofenac analogues), though the specific 2-propanoic acid chain length modulates selectivity.

References

-

Compound Registry: 2-((4-Fluorophenyl)amino)propanoic acid (CAS 16583-82-7).[2][3] Sigma-Aldrich Catalog. Available at:

-

Isomer Distinction: 4-Fluoro-L-phenylalanine (CAS 1132-68-9) Properties and Applications. PubChem. Available at:

- Synthetic Methodology: General synthesis of N-aryl amino acids via displacement of alpha-halo acids. Vogel's Textbook of Practical Organic Chemistry.

- Application Context: Principles of Bioisosterism in Drug Design (Phenylalanine analogs). Journal of Medicinal Chemistry.

Sources

Technical Monograph: 2-((4-Fluorophenyl)amino)propanoic Acid

The following technical guide details the chemical identity, synthesis, and application of 2-((4-Fluorophenyl)amino)propanoic acid , distinct from its isomer 4-fluorophenylalanine.

CAS Number: 16583-82-7

Synonyms: N-(4-Fluorophenyl)alanine; 2-(4-Fluoroanilino)propionic acid; N-(4-Fluorophenyl)-DL-alanine.

Executive Summary

2-((4-Fluorophenyl)amino)propanoic acid is a specialized N-arylated amino acid derivative used primarily as a pharmacophore scaffold in drug discovery and a versatile intermediate in organic synthesis. Unlike its structural isomer 4-fluorophenylalanine (which modifies the phenyl ring of the amino acid side chain), this compound features a secondary amine linkage directly connecting the propanoic acid backbone to a fluorinated aromatic ring.

This structural distinction confers unique lipophilicity and hydrogen-bonding capabilities, making it a critical building block for:

-

Non-Steroidal Anti-Inflammatory Drug (NSAID) analogs: Targeting COX enzymes.

-

Kinase Inhibitors: Serving as a hinge-binding motif.

-

Agrochemicals: Acting as a precursor for N-aryl alanine fungicides.

Chemical Identity & Physicochemical Properties

Structural Classification

The molecule consists of a propanoic acid backbone substituted at the alpha-position (C2) with a 4-fluoroanilino group. It possesses a chiral center at the C2 position, though it is commonly supplied as a racemate (DL-form) for synthetic applications unless chiral resolution is specified.

Quantitative Data Table

| Property | Value | Note |

| CAS Number | 16583-82-7 | Unique Identifier |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| Physical State | Solid (Crystalline powder) | |

| Color | White to Off-White | |

| Melting Point | 142–145 °C | Typical range for N-aryl alanines |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (neutral pH) |

| pKa (Acid) | ~3.8 | Carboxylic acid proton |

| pKa (Base) | ~2.5 | Aniline nitrogen (weakly basic due to delocalization) |

Synthetic Pathways & Methodology

The synthesis of 2-((4-Fluorophenyl)amino)propanoic acid relies on the nucleophilic substitution of an

Core Synthesis Protocol (Nucleophilic Substitution)

Reaction Type: SN2 Displacement Precursors: 4-Fluoroaniline + 2-Bromopropanoic acid (or 2-Chloropropanoic acid)

Step-by-Step Experimental Workflow

-

Reagent Preparation:

-

Dissolve 4-Fluoroaniline (1.0 equiv) in a polar solvent (DMF or Water/Ethanol mixture).

-

Add a base to neutralize the acid byproduct. Sodium Bicarbonate (NaHCO₃) (2.5 equiv) is preferred to prevent poly-alkylation.

-

-

Addition:

-

Slowly add 2-Bromopropanoic acid (1.1 equiv) dropwise to the aniline solution at room temperature.

-

Rationale: Slow addition favors mono-alkylation at the nitrogen over bis-alkylation.

-

-

Reflux:

-

Heat the mixture to 80–100 °C for 4–6 hours.

-

Monitoring: Monitor consumption of 4-fluoroaniline via TLC (Hexane:EtOAc 3:1).

-

-

Workup & Purification:

-

Cool reaction to room temperature.[1]

-

Acidify with 1M HCl to pH ~3 to precipitate the free acid.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Recrystallization: Purify using Ethanol/Water or Toluene/Hexane to yield white crystals.

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the production of CAS 16583-82-7 via SN2 displacement.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

Proton NMR (¹H-NMR) – DMSO-d₆

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 6.9–7.1 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl ring. Look for the characteristic Roof effect or splitting due to Fluorine coupling.

-

δ 5.8 ppm (br s, 1H): Amine proton (-NH -). Broad signal, exchangeable with D₂O.

-

δ 4.1 ppm (q, 1H, J=7 Hz): Chiral alpha-proton (-CH (CH₃)-).

-

δ 1.4 ppm (d, 3H, J=7 Hz): Methyl group (-CH ₃).

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H)⁺: Calc: 184.07; Found: 184.1.

-

Negative Mode (M-H)⁻: Calc: 182.06; Found: 182.1.

-

Note: The presence of Fluorine will not show an isotopic pattern like Chlorine or Bromine but can be confirmed via high-resolution MS (exact mass).

Applications in Drug Development

Pharmacophore Utility

The N-(4-fluorophenyl) moiety is a bioisostere for other aromatic systems, often introduced to block metabolic oxidation at the para-position (due to the C-F bond strength) while modulating lipophilicity.

-

PPAR Agonists: The acid tail mimics fatty acids, while the N-aryl head fits into lipophilic pockets of Peroxisome Proliferator-Activated Receptors (PPARs), relevant in metabolic disease research [1].

-

COX Inhibition: Structural analogs (e.g., Lumiracoxib derivatives) utilize the N-aryl propanoic acid scaffold to inhibit Cyclooxygenase enzymes, reducing inflammation.

Mechanism of Action (Signaling Pathway Context)

Figure 2: Logical interaction map of the compound within a theoretical binding pocket.

Handling & Safety (SDS Highlights)

While specific toxicological data for this intermediate may be limited, standard protocols for fluorinated anilino-acids apply.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

-

MySkinRecipes. 2-((4-Fluorophenyl)amino)propanoic acid Product Specifications. Retrieved from

-

PubChem. Compound Summary for 2-(4-Fluorophenyl)propanoic acid (Structural Analog Reference). Retrieved from

-

Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (Contextual reference for fluorinated amino acid utility). Retrieved from

-

Sigma-Aldrich. Safety Data Sheet for Fluorinated Amino Acid Derivatives. Retrieved from [2]

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of Fluorinated Amino acids

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in modern drug discovery and chemical biology.[1][2][3][4][5] Fluorinated amino acids (FAAs), synthetic analogs of their natural counterparts, offer a unique combination of properties that can be leveraged to enhance the therapeutic potential of peptides and small molecules.[6][7] Although only one naturally occurring FAA, 4-fluoro-L-threonine, has been identified, the synthetic versatility and commercial availability of a wide array of FAAs have fueled their extensive use in numerous drug discovery programs.[1][] This guide provides a comprehensive technical overview of the core principles, experimental strategies, and therapeutic applications of fluorinated amino acids for researchers, scientists, and drug development professionals.

The Fluorine Advantage: Unique Physicochemical Properties and Their Therapeutic Implications

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of amino acids.[3] These alterations, though seemingly subtle, have significant implications for molecular interactions, stability, and biological activity.

Modulation of Electronic Properties and pKa

The strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups. For instance, fluorination of the aromatic ring of tyrosine can modulate the pKa of its hydroxyl group, which can be critical for its role in enzyme catalysis or receptor binding. This electronic perturbation can be harnessed to fine-tune the binding affinity and selectivity of drug candidates.[9]

Conformational Control and Structural Pre-organization

Fluorine's unique stereoelectronic effects can be exploited to control the conformation of amino acid side chains and the secondary structure of peptides.[10][11] For example, the strategic placement of fluorine in proline residues can influence the cis-trans isomerization of the peptide bond, a key determinant of protein folding and function.[10][12] This ability to pre-organize a peptide into a bioactive conformation can lead to enhanced potency and reduced entropic penalty upon binding to its target.

Enhanced Hydrophobicity and Lipophilicity

Fluorination generally increases the lipophilicity of a molecule, a property that can enhance its ability to cross cell membranes and the blood-brain barrier.[13] This is particularly advantageous for developing drugs targeting the central nervous system (CNS). The increased hydrophobicity of fluorinated amino acids can also drive the formation of stable protein-protein interactions and enhance the stability of protein cores.[11][14]

Improved Metabolic Stability

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes such as cytochrome P450s.[3][13] Replacing metabolically labile C-H bonds with C-F bonds is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug, leading to a longer half-life and sustained therapeutic effect.[2][15]

| Property | Effect of Fluorination | Therapeutic Implication |

| Electronegativity | Alters local electronic environment, modifies pKa | Enhanced binding affinity and selectivity[9] |

| Conformation | Induces specific side-chain and backbone conformations | Pre-organization for improved potency[10][11] |

| Lipophilicity | Increases hydrophobicity | Improved membrane permeability and CNS penetration[13] |

| Bond Strength (C-F) | Increases resistance to enzymatic cleavage | Enhanced metabolic stability and longer drug half-life[3][13] |

Applications in Peptide and Protein Therapeutics

The incorporation of fluorinated amino acids into peptides and proteins has proven to be a versatile strategy for improving their therapeutic properties.[14][16][17]

Enhancing Stability and Proteolytic Resistance

Peptide-based drugs often suffer from poor stability and rapid degradation by proteases. Introducing FAAs can significantly enhance their resistance to enzymatic cleavage, thereby prolonging their circulation time and therapeutic window.[18][19] The increased hydrophobicity of fluorinated side chains can also promote the formation of more stable secondary and tertiary structures, leading to hyperstable proteins.[14][20]

Modulating Protein-Protein Interactions

The unique electronic and steric properties of fluorinated amino acids can be used to modulate protein-protein interactions with high specificity.[14][20] By replacing key residues at the interface of a protein complex with their fluorinated analogs, it is possible to either strengthen or weaken the interaction, providing a powerful tool for dissecting and controlling biological pathways.

Diagram: Workflow for Designing Fluorinated Peptides

Caption: A rational design workflow for developing therapeutically enhanced peptides using fluorinated amino acids.

Fluorinated Amino Acids as Small Molecule Drugs and Enzyme Inhibitors

Beyond their use in peptides, fluorinated amino acids themselves can act as potent therapeutic agents, particularly as enzyme inhibitors.[4][6][7]

Mechanism-Based Enzyme Inhibition

Fluorinated amino acids are frequently employed as mechanism-based or "suicide" inhibitors of enzymes.[10][21][22] A strategically placed fluorine atom can act as a latent reactive group that, upon enzymatic processing, leads to the irreversible inactivation of the enzyme.[23] This approach has been particularly successful for targeting pyridoxal phosphate (PLP)-dependent enzymes, which are involved in a variety of diseases, including cancer and infectious diseases.[10]

Case Study: Fluorinated Amino Acids as Inhibitors of PLP-Dependent Enzymes

Many PLP-dependent enzymes, such as decarboxylases and transaminases, are important drug targets.[10] Fluorinated substrate analogs can enter the active site and undergo the initial steps of the catalytic cycle. However, the presence of the electron-withdrawing fluorine atom can facilitate the elimination of a leaving group, generating a highly reactive intermediate that covalently modifies and inactivates the enzyme.[21]

Diagram: Mechanism of Enzyme Inactivation

Sources

- 1. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 2-((4-Fluorophenyl)amino)propanoic Acid as a Scaffold in Enzyme Inhibition

The following technical guide details the role, mechanism, and experimental utility of 2-((4-Fluorophenyl)amino)propanoic acid (also known as N-(4-fluorophenyl)alanine) in enzyme inhibition and medicinal chemistry.

Executive Summary

2-((4-Fluorophenyl)amino)propanoic acid (CAS: 16583-82-7) represents a critical "privileged scaffold" in medicinal chemistry. Structurally, it bridges the gap between aryl-propionic acid NSAIDs (like flurbiprofen) and N-aryl anthranilic acids (fenamates). Its value lies in the unique electronic and steric properties imparted by the para-fluorine atom combined with the chiral amino acid backbone. This guide explores its application as a core pharmacophore for inhibiting Cyclooxygenase (COX), its utility in designing glycine transporter antagonists, and its role as a stable intermediate in synthesizing complex peptidomimetics.

Chemical Identity & Structural Significance[1][2][3]

| Property | Specification |

| IUPAC Name | 2-((4-Fluorophenyl)amino)propanoic acid |

| Common Alias | N-(4-Fluorophenyl)alanine |

| CAS Number | 16583-82-7 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Chirality | Contains one stereocenter (C2); typically synthesized as racemic or enantiopure (L- or D-) depending on target. |

The "Fluorine Effect" in Ligand Binding

The 4-fluorophenyl moiety is not merely a lipophilic spacer. In enzyme inhibition, it serves three distinct mechanistic functions:

-

Metabolic Blocking: The C-F bond at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life compared to the non-fluorinated analog.

-

Electronic Modulation: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å, similar to Hydrogen). It withdraws electron density from the aromatic ring, increasing the acidity of the N-H proton (if present) and altering

stacking interactions within the enzyme active site. -

Lipophilic Contact: It enhances the lipophilicity (

) of the molecule, facilitating penetration into hydrophobic pockets (e.g., the COX active site channel).

Mechanistic Role in Enzyme Inhibition

Cyclooxygenase (COX) Inhibition

This molecule acts as a structural isostere to Fenamates and Profens .

-

Mechanism: It competes with Arachidonic Acid for the active site of COX-1 and COX-2.

-

Binding Mode: The carboxylate group forms an ionic bridge with Arg120 in the COX channel. The N-linker allows the phenyl ring to twist out of plane, positioning the 4-fluorophenyl group into the hydrophobic side pocket.

-

Selectivity: While the parent acid is a non-selective COX inhibitor, derivatives (particularly amides or esters) can be tuned for COX-2 selectivity by exploiting the larger side pocket of the COX-2 isozyme.

Glycine Transporter (GlyT1) Modulation

N-aryl amino acids are established scaffolds for GlyT1 inhibitors, which are targets for treating schizophrenia. The 2-((4-fluorophenyl)amino)propanoic acid motif mimics glycine but adds a bulky hydrophobic group that blocks the transporter's occlusion mechanism, preventing glycine reuptake.

Pathway Visualization

The following diagram illustrates the inhibition logic within the inflammatory cascade.

Caption: Competitive inhibition of COX enzymes by the N-aryl amino acid scaffold, blocking Prostaglandin synthesis.

Experimental Protocols

Synthesis of the Scaffold (Buchwald-Hartwig Arylation)

Context: This protocol yields high-purity N-arylated amino acids suitable for biological assay.

Reagents:

-

4-Fluoroiodobenzene (1.0 equiv)

-

L-Alanine methyl ester hydrochloride (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Ligand (e.g., Xantphos or BINAP)

-

Cs₂CO₃ (Base)

-

Toluene (Solvent)

Step-by-Step Workflow:

-

Preparation: In a glovebox, charge a reaction vial with Pd(OAc)₂, Ligand, and Cs₂CO₃.

-

Addition: Add 4-Fluoroiodobenzene and L-Alanine methyl ester hydrochloride. Add anhydrous Toluene (0.2 M concentration).

-

Reaction: Seal and heat to 100°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT, filter through Celite, and concentrate in vacuo.

-

Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1), add LiOH (2 equiv), and stir at RT for 4 hours to yield the free acid 2-((4-Fluorophenyl)amino)propanoic acid .

-

Purification: Acidify to pH 3 with 1M HCl, extract with EtOAc, and recrystallize from Ethanol/Water.

In Vitro COX Inhibition Assay

Context: Validating the inhibitory potential of the synthesized scaffold.

Materials:

-

Purified COX-1 (Ovine) and COX-2 (Human recombinant) enzymes.

-

Arachidonic Acid (Substrate).[1]

-

Colorimetric Peroxidase Substrate (TMPD).

-

Heme (Cofactor).

Protocol:

-

Buffer Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 5 µM Heme.

-

Incubation: In a 96-well plate, add:

-

150 µL Assay Buffer.

-

10 µL Enzyme solution (COX-1 or COX-2).

-

10 µL Inhibitor (2-((4-Fluorophenyl)amino)propanoic acid) in DMSO (Series dilution: 0.1 µM to 100 µM).

-

Control: DMSO only.

-

-

Pre-incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

-

Initiation: Add 20 µL of Arachidonic Acid (100 µM final) and 20 µL TMPD.

-

Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

-

Calculation: Determine % Inhibition =

. Plot log[Inhibitor] vs. % Inhibition to determine IC50.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 4-Fluoro substituent compared to other analogs in typical N-aryl amino acid enzyme assays (e.g., COX or Urease inhibition models).

| Analog (R-group) | Electronic Effect ( | Lipophilicity ( | Relative Potency (IC50) | Stability (t½) |

| 4-F (Target) | +0.06 | +0.14 | High (< 10 µM) | High |

| 4-H (Unsubstituted) | 0.00 | 0.00 | Moderate | Low |

| 4-Cl | +0.23 | +0.71 | High | Moderate |

| 4-OMe | -0.27 | -0.02 | Low | Low |

Note: Data represents generalized trends for N-aryl amino acid scaffolds in hydrophobic pocket binding.

Visualization of Chemical Space

This diagram maps the structural relationship between the target molecule and established drugs.

Caption: Structural genealogy of the target scaffold linking it to major pharmaceutical classes.

References

-

Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids. ACS Catalysis. (2019). Detailed methodology for synthesizing enantiopure N-aryl amino acids.

-

Structure–Activity Relationships of N-Aryl Amino Acid Derivatives. Chemistry – An Asian Journal. (2011). Exploration of N-aryl amino acids as fibrinogen receptor antagonists and kinase inhibitors.[2]

-

Identification of N-aryl amino acid derivatives as novel urease inhibitors. Bioorganic Chemistry. (2022). Demonstrates the utility of the scaffold in antibacterial applications.[3][4]

-

Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. (1983). Foundational text on the SAR of fenamates, the direct structural cousins of the target molecule.

-

Product Specification: 2-((4-Fluorophenyl)amino)propanoic acid. Sigma-Aldrich. Chemical and physical property verification (CAS 16583-82-7).

Sources

Methodological & Application

Application Note: Using 2-((4-Fluorophenyl)amino)propanoic acid in Cancer Cell Line Studies

Executive Summary

This application note details the protocols for utilizing 2-((4-Fluorophenyl)amino)propanoic acid (hereafter referred to as 4-F-Phe-Ala ) as a chemical probe in oncology research. While not a marketed therapeutic, this compound serves as a critical structural analog and competitive antagonist in the study of amino acid transport systems, specifically the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) , which is frequently overexpressed in malignant tumors.

By mimicking the structure of phenylalanine while introducing a bulky N-aryl substituent, 4-F-Phe-Ala allows researchers to:

-

Probe Transporter Plasticity: Determine the steric tolerance of the LAT1 substrate binding pocket.

-

Inhibit Nutrient Uptake: Competitively block the uptake of essential amino acids (Leucine/Phenylalanine) required for mTORC1 activation in cancer cells.

-

Evaluate Metabolic Stability: Assess the stability of N-arylated amino acid motifs against cellular amidases and metabolic degradation.

Chemical Identity & Preparation

Physicochemical Properties

-

IUPAC Name: 2-((4-fluorophenyl)amino)propanoic acid[1]

-

Synonyms: N-(4-Fluorophenyl)-DL-alanine; N-(4-Fluorophenyl)alanine

-

Solubility: Low in water; Soluble in DMSO, Ethanol, and Methanol.

Stock Solution Preparation Protocol

Objective: Prepare a stable 100 mM stock solution for cell culture use.

-

Weighing: Accurately weigh 18.3 mg of 4-F-Phe-Ala powder.

-

Solvent Addition: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

-

Note: Do not use aqueous buffers (PBS) for the initial stock, as the N-phenyl group significantly increases hydrophobicity compared to native alanine.

-

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

-

Storage: Aliquot into light-protective amber tubes (20–50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.

Working Solution: Dilute the stock at least 1:1000 in culture medium to achieve a final concentration of ≤100 µM (0.1% DMSO final) to minimize solvent toxicity.

Mechanistic Context: LAT1 Targeting

Cancer cells exhibit the "Warburg Effect," requiring massive nutrient influx. LAT1 (SLC7A5) is the primary transporter for large neutral amino acids (LNAAs). 4-F-Phe-Ala acts as a non-transportable blocker or slow-transport substrate , occupying the transporter and starving the cell of essential nutrients.

Pathway Visualization

Caption: Competitive inhibition of LAT1 by 4-F-Phe-Ala disrupts amino acid influx, preventing mTORC1 activation and suppressing cancer cell proliferation.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Purpose: Determine the IC50 of 4-F-Phe-Ala in specific cancer cell lines (e.g., MCF-7, A549).

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.

-

Treatment:

-

Remove spent media.

-

Add 100 µL of fresh media containing 4-F-Phe-Ala at serial dilutions: 0, 1, 5, 10, 50, 100, 200 µM .

-

Control: Vehicle control (0.2% DMSO matching the highest concentration).

-

-

Incubation: Incubate for 48 or 72 hours .

-

Readout:

-

Add 10 µL of CCK-8 reagent or MTT solution (5 mg/mL).

-

Incubate for 2–4 hours.

-

Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

-

-

Analysis: Normalize OD values to the DMSO control. Plot dose-response curves to calculate IC50.

Protocol B: Amino Acid Uptake Competition Assay

Purpose: Verify if 4-F-Phe-Ala targets the LAT1 transporter.

Reagents:

-

HBSS Buffer (Amino acid-free).

-

Radiolabeled tracer: [³H]-L-Phenylalanine or [¹⁴C]-L-Leucine.

-

Specific Inhibitor Control: JPH203 (Known LAT1 inhibitor).

Steps:

-

Preparation: Wash adherent cells (e.g., HeLa or PC-3) twice with warm HBSS.

-

Pre-incubation: Incubate cells for 10 minutes in HBSS to deplete intracellular amino acid pools.

-

Competition Phase:

-

Prepare uptake solution: HBSS + [³H]-L-Phenylalanine (0.1 µCi/mL).

-

Group 1: Uptake solution only (Control).

-

Group 2: Uptake solution + 100 µM Unlabeled L-Phenylalanine (Self-competition).

-

Group 3: Uptake solution + 100 µM 4-F-Phe-Ala (Test).

-

Group 4: Uptake solution + 100 µM JPH203 (Positive Control).

-

-

Transport: Incubate for exactly 2–5 minutes at room temperature (initial rate conditions).

-

Termination: Rapidly aspirate solution and wash cells 3x with ice-cold PBS.

-

Lysis & Counting: Lyse cells with 0.1 M NaOH. Mix with scintillation fluid and count CPM (Counts Per Minute).

Data Interpretation:

-

If 4-F-Phe-Ala significantly reduces [³H]-Phe uptake (similar to Group 2 or 4), it is a potent LAT1 binder.

Protocol C: Metabolic Stability (Microsomal Assay)

Purpose: Ensure the N-C bond is stable and does not release toxic 4-fluoroaniline prematurely.

-

Reaction Mix: Incubate 10 µM 4-F-Phe-Ala with liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

-

Time Points: 0, 15, 30, 60 minutes at 37°C.

-

Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent mass (183.18 Da) and the potential metabolite 4-Fluoroaniline.

Data Presentation & Analysis

Expected Results Table

| Assay Type | Parameter | Expected Outcome | Interpretation |

| Solubility | Max Conc. in PBS | < 1 mM | Requires DMSO stock; precipitates in pure water. |

| Cytotoxicity | IC50 (MCF-7) | 50 – 200 µM | Moderate potency; likely cytostatic rather than cytotoxic. |

| LAT1 Uptake | % Inhibition | > 60% at 100 µM | Indicates strong affinity for the amino acid binding pocket. |

| Metabolism | T1/2 (Microsomes) | > 60 mins | N-alkyl/aryl bond is generally resistant to rapid hydrolysis. |

Workflow Diagram

Caption: Integrated workflow for characterizing the biological activity of 4-F-Phe-Ala in cancer models.

References

-

Sigma-Aldrich. (n.d.). 2-((4-Fluorophenyl)amino)propanoic acid Product Specification. Retrieved from

-

PubChem. (2023). Compound Summary: N-(4-Fluorophenyl)alanine. National Center for Biotechnology Information. Retrieved from

- Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research, 5(4), 1281–1294.

- Huttunen, K. M., et al. (2016). Prodrugs targeting L-type amino acid transporter 1 (LAT1) for brain delivery. Molecular Pharmaceutics, 13(8), 2854-2860.

-

Cayman Chemical. (n.d.). 4-Fluoro-L-phenylalanine Product Insert. (Reference for solubility and handling of fluorinated phenylalanine analogs). Retrieved from

Sources

HPLC analysis of 2-((4-Fluorophenyl)amino)propanoic acid purity

Application Note & Standard Operating Protocol

Abstract & Scope

This application note details the High-Performance Liquid Chromatography (HPLC) analysis of 2-((4-Fluorophenyl)amino)propanoic acid (also known as N-(4-fluorophenyl)alanine). This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.

Crucial Distinction: This protocol specifically addresses the N-aryl derivative (aniline nitrogen), not the ring-fluorinated phenylalanine (2-amino-3-(4-fluorophenyl)propanoic acid). The unique secondary amine attached directly to the aromatic ring significantly alters the pKa and hydrophobicity compared to standard amino acids, requiring a tailored Reversed-Phase (RP-HPLC) approach.

Chemical Context & Method Development Strategy

2.1 The Analyte

-

IUPAC Name: 2-((4-Fluorophenyl)amino)propanoic acid

-

Structure: An alanine backbone where the amino group is substituted with a 4-fluorophenyl ring.

-

Key Properties:

-

Amphoteric Nature: Contains a carboxylic acid (pKa ~2.3) and a secondary aniline amine (pKa ~4.5).

-

Chromophore: The N-substituted aromatic ring provides strong UV absorption at 254 nm, unlike non-aromatic amino acids which require derivatization or low-UV detection (210 nm).

-

Hydrophobicity: Significantly more hydrophobic than alanine due to the fluorophenyl group.

-

2.2 Critical Impurities

The method is designed to separate the target analyte from its primary synthetic precursors:

-

4-Fluoroaniline: The starting amine.[3] Toxic and less polar than the product.

-

2-Bromopropanoic acid: The alkylating agent. Polar and UV-weak.

2.3 Method Logic (The "Why")

-

Column Selection: A C18 stationary phase is selected for its ability to retain the hydrophobic fluorophenyl group. A "Base-Deactivated" (end-capped) column is essential to prevent peak tailing caused by the interaction of the secondary amine with residual silanols.

-

pH Control (pH 2.5): We utilize a low pH phosphate buffer.

-

Mechanism:[4] At pH 2.5, the carboxylic acid is protonated (neutral, -COOH) and the aniline nitrogen is protonated (cationic, -NH2+-). This ensures the analyte is in a single ionization state, preventing peak splitting.

-

Selectivity: The protonated amine increases polarity, ensuring it elutes before the more hydrophobic, non-polar impurities (like unreacted aromatics), while the C18 chain retains the fluorophenyl ring sufficiently for separation.

-

Visualizing the Chemistry

Figure 1: Reaction pathway and chromatographic separation logic based on polarity and hydrophobicity.

Detailed Analytical Protocol

4.1 Equipment & Conditions

| Parameter | Specification | Rationale |

| Instrument | HPLC with UV/DAD Detector | DAD allows purity peak check. |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | End-capped silica reduces amine tailing. |

| Column Temp | 30°C | Improves mass transfer and peak sharpness. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Injection Vol | 5 - 10 µL | Dependent on sample concentration. |

| Detection | UV @ 254 nm (Ref 360 nm) | Max absorption of aniline ring; minimizes solvent noise. |

4.2 Reagents & Mobile Phase Preparation

-

Solvent A (Buffer): 20 mM Potassium Phosphate Monobasic (KH2PO4) adjusted to pH 2.5 with Phosphoric Acid (H3PO4).

-

Prep: Dissolve 2.72 g KH2PO4 in 900 mL HPLC-grade water. Adjust pH to 2.5 using 85% H3PO4. Dilute to 1000 mL. Filter through 0.22 µm membrane.

-

-

Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

-

Diluent: 50:50 Water:Acetonitrile.

4.3 Gradient Program

This gradient is designed to elute the polar product first, followed by the less polar starting material (4-fluoroaniline).

| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |

| 0.0 | 90 | 10 | Initial equilibration |

| 2.0 | 90 | 10 | Isocratic hold for polar impurities |

| 15.0 | 40 | 60 | Linear ramp to elute product & aniline |

| 18.0 | 10 | 90 | Wash step for hydrophobic side-products |

| 22.0 | 10 | 90 | Hold wash |

| 22.1 | 90 | 10 | Return to initial |

| 28.0 | 90 | 10 | Re-equilibration (Critical) |

Experimental Workflow

Figure 2: Step-by-step analytical workflow from sample preparation to data processing.

Validation & System Suitability Criteria

To ensure the trustworthiness of the data, the following criteria must be met before releasing results (based on ICH Q2(R1) guidelines).

-

Resolution (Rs): > 2.0 between the Product peak and 4-Fluoroaniline impurity.

-

Tailing Factor (T): < 1.5 for the main peak. (If T > 1.5, the column may have active silanols; replace column or increase buffer strength).

-

Precision: %RSD of peak area for 6 replicate injections must be < 1.0%.

-

LOD/LOQ: Estimated at 0.05% and 0.15% (w/w) respectively, relative to a 0.5 mg/mL sample load.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction between amine and silanols. | Ensure pH is ≤ 2.5. Use a newer "End-capped" C18 column. Increase buffer conc. to 50 mM. |

| Retention Shift | pH drift in mobile phase. | Remake Buffer A. Ensure pH meter is calibrated. |

| Split Peaks | Sample solvent too strong. | Dissolve sample in mobile phase A or max 20% ACN. |

| Ghost Peaks | Carryover of hydrophobic impurities. | Extend the 90% B wash step in the gradient. |

References

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5][6][7]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text on pH control for ionizable compounds).

-

PubChem. 4-Fluoroaniline Compound Summary. (For pKa and property verification).

-

Agilent Technologies. Analysis of Amino Acids and Derivatives. (General reference for amino acid-like separations).

Sources

- 1. chembk.com [chembk.com]

- 2. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. N-(4-methoxyphenyl)Glycine | C9H11NO3 | CID 4106784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-(-)-4-Fluorophenylglycine | C8H8FNO2 | CID 124515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]

The Versatile Building Block: 2-((4-Fluorophenyl)amino)propanoic Acid in the Synthesis of Novel Compounds

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of lead compounds. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the plethora of fluorinated building blocks, 2-((4-Fluorophenyl)amino)propanoic acid stands out as a particularly valuable synthon. Its structure, featuring a chiral center, a carboxylic acid handle for further derivatization, and a fluorinated phenylamino moiety, provides a versatile platform for the construction of diverse and complex molecules with potential therapeutic applications in oncology, neurology, and infectious diseases.[2]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 2-((4-Fluorophenyl)amino)propanoic acid as a key intermediate in the generation of novel chemical entities. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

I. Synthesis of the Building Block: 2-((4-Fluorophenyl)amino)propanoic Acid

The synthesis of 2-((4-Fluorophenyl)amino)propanoic acid can be efficiently achieved through a nucleophilic substitution reaction between 4-fluoroaniline and a suitable 2-halopropanoic acid derivative. The following protocol is a robust and scalable method for its preparation.

Protocol 1: Synthesis of 2-((4-Fluorophenyl)amino)propanoic Acid

This protocol details the synthesis via a nucleophilic substitution reaction.

Materials:

-

4-fluoroaniline

-

2-Bromopropanoic acid

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoroaniline (1.0 eq) and 2-bromopropanoic acid (1.1 eq) in acetonitrile.

-